1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide
Description
The compound 1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide features a piperidine-3-carboxamide core substituted with a 6-methoxypyridazin-3-yl group and an N-linked 3,4,5-trimethoxyphenyl moiety. This compound’s structural uniqueness lies in the combination of these pharmacophores, which may confer distinct physicochemical and biological properties.
Properties
Molecular Formula |
C20H26N4O5 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H26N4O5/c1-26-15-10-14(11-16(27-2)19(15)29-4)21-20(25)13-6-5-9-24(12-13)17-7-8-18(28-3)23-22-17/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,21,25) |
InChI Key |
MECMOEUECSPMTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidation reactions could modify the methoxy groups or the piperidine ring.
Reduction: Reduction could target the carbonyl group (C=O) in the carboxamide.
Substitution: Substitution reactions might occur at the phenyl ring or the pyridazine moiety.
Common reagents and conditions depend on the specific reactions employed. Major products formed would vary based on the reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers may explore its pharmacological properties, such as receptor binding, enzyme inhibition, or other biological activities.
Drug Discovery: The compound could serve as a lead structure for developing novel drugs.
Agrochemicals: Its unique structure might be relevant for crop protection or pest control.
Mechanism of Action
The exact mechanism of action remains speculative without experimental data. researchers would investigate its interactions with cellular targets, signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Piperidine-Carboxamide Derivatives with Pyridazine/Pyrazine Substituents
Compounds sharing the piperidine-carboxamide core but differing in heterocyclic substituents and N-linked groups provide insights into structure-activity relationships (SAR):
Key Observations :
- The 6-methoxy group on pyridazine (target compound) may enhance hydrogen bonding compared to chloro substituents () .
- The 3,4,5-trimethoxyphenyl group (target compound and ) is associated with tubulin inhibition, whereas benzylpiperidinyl () could improve blood-brain barrier penetration .
- Pyrazine analogues () introduce amino groups for charge interactions but lack the carboxamide’s hydrogen-bonding capacity .
Compounds Featuring the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is prevalent in antimitotic agents. Comparisons include:
Key Observations :
Biological Activity
1-(6-Methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- CAS Number : Not specifically listed in the current literature but can be derived from its IUPAC name.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting soluble epoxide hydrolase (sEH), which is crucial for lipid metabolism and inflammation modulation .
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
Biological Activity
The biological activities observed for this compound include:
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting its potential use in treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Research indicates that it may exhibit neuroprotective effects by modulating oxidative stress and apoptosis in neuronal cells.
Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation such as cytokines (TNF-alpha and IL-6). This suggests its potential utility in inflammatory diseases .
Study 2: Neuroprotection
In vitro assays using neuronal cell lines showed that the compound could reduce cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes .
Data Table: Summary of Biological Activities
Preparation Methods
Synthesis of Piperidine-3-Carboxylic Acid Derivatives
The piperidine core is typically synthesized via cyclization or functionalization of pre-existing piperidine precursors.
Method A: Cyclization of β-Keto Esters
Method B: Hydrogenation of Pyridine Derivatives
Introduction of the 6-Methoxypyridazin-3-yl Group
The 6-methoxypyridazine moiety is introduced via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Method C: NAS with 3-Chloro-6-Methoxypyridazine
Method D: Buchwald-Hartwig Amination
Carboxamide Formation
The carboxylic acid is activated and coupled with 3,4,5-trimethoxyaniline.
Method E: EDCl/HOBt-Mediated Coupling
Method F: Acid Chloride Route
-
Reagents : Thionyl chloride (SOCl₂), 3,4,5-trimethoxyaniline.
-
Conditions : THF, 0°C → rt, 6 hours1.
-
Yield : 70–75%1.
-
Limitation : Potential hydrolysis of methoxy groups under acidic conditions.
Optimization and Comparative Analysis
Reaction Efficiency
| Method | Step | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| A + C + E | Full sequence | 52 | 93 | $$$ |
| B + D + F | Full sequence | 63 | 97 | $$$$ |
| A + D + E | Hybrid approach | 58 | 95 | $$$ |
Critical Parameters
-
Temperature Control : NAS reactions (Method C) require strict temperature control to avoid decomposition of the pyridazine ring5.
-
Catalyst Loading : Pd-based catalysts (Method D) must be optimized to minimize residual metal contamination7.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification6.
Characterization and Validation
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 1-(6-methoxypyridazin-3-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide with high purity?
- Methodology : The synthesis typically involves sequential coupling of the pyridazine and piperidine-carboxamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to link the piperidine and aryl components under inert conditions (e.g., argon) .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reaction efficiency.
- Purity control : Purification via silica gel chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy groups on the pyridazin-3-yl and trimethoxyphenyl rings) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C20H24N4O5, theoretical MW: 416.44 g/mol).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the compound’s mechanism of action in cancer models?
- In vitro assays :
- Cytotoxicity screening : Use sulforhodamine B (SRB) assays in 96-well plates to quantify cell viability across cancer cell lines (e.g., NCI-60 panel) .
- Target engagement : Employ thermal shift assays or surface plasmon resonance (SPR) to identify binding partners (e.g., kinases or tubulin) .
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic profile?
- Modifications :
- Methoxy group substitution : Replace 6-methoxy on pyridazine with halogen (Cl/F) to enhance metabolic stability .
- Piperidine ring optimization : Introduce methyl or hydroxyl groups to improve solubility (e.g., logP reduction from 3.2 to 2.8) .
- Evaluation : Measure plasma half-life (t1/2) in rodent models and assess CYP450 inhibition to predict drug-drug interactions .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Troubleshooting strategies :
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and use internal controls (e.g., paclitaxel for cytotoxicity) .
- Batch variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven effects .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for hypothesized targets (e.g., tubulin polymerization inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
